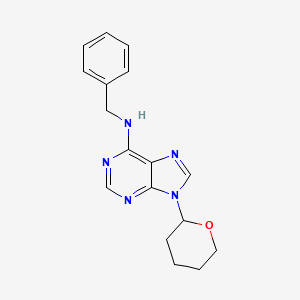
N-Benzyl-9-(Tetrahydro-2H-pyran-2-yl)adenin
Übersicht
Beschreibung
SD 8339, auch bekannt als 6-(Benzylamino)-9-(2-Tetrahydropyranyl)-9H-purin, ist ein synthetisches Cytokinin-Derivat. Cytokinine sind eine Klasse von Pflanzenwachstumsstoffen (Phytohormonen), die die Zellteilung in Pflanzenwurzeln und -trieben fördern. SD 8339 wurde ausgiebig auf seine Rolle bei der Regulierung des Pflanzenwachstums untersucht, insbesondere bei der Umwandlung des Blütengeschlechts von männlich zu zwittrig bei bestimmten Pflanzenarten .
Wissenschaftliche Forschungsanwendungen
SD 8339 hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:
Pflanzenbiologie: Es wird verwendet, um die Auswirkungen von Cytokininen auf das Pflanzenwachstum und die Entwicklung zu untersuchen. .
Landwirtschaft: Die Verbindung wird verwendet, um die Ernteerträge und die Qualität durch Verbesserung der Blüten- und Fruchtentwicklung zu verbessern.
Wirkmechanismus
SD 8339 entfaltet seine Wirkung durch Nachahmung natürlicher Cytokinine. Es bindet an Cytokininrezeptoren in Pflanzenzellen und löst eine Kaskade von molekularen Ereignissen aus, die die Zellteilung und das Wachstum fördern. Die Verbindung beschleunigt die meiotische Teilung der Megasporenmutterzelle, mitotische Teilungen der Megaspore und Zellen des Stempelgewebes. Es erhöht auch die Rate der Proteinsynthese in Blütenknospen .
Wirkmechanismus
Target of Action
N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine is a synthetic adenine derivative that has been identified as a compound of significant interest in medicinal chemistry It’s being investigated for its antiviral and anticancer properties, suggesting that its targets may be involved in dna and rna processes .
Mode of Action
The unique structure of N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine may interfere with DNA and RNA processes, making it a candidate for targeting viral replication mechanisms or cancer cell proliferation . Additionally, it has the potential to modulate enzymatic activities involved in cellular repair and apoptosis .
Biochemical Pathways
Given its potential role in cellular metabolism and protection against neurodegenerative diseases, it’s likely that it interacts with pathways related to these processes .
Pharmacokinetics
The pharmacokinetic profile of N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine is crucial in determining its suitability as a drug. Early studies indicate that the tetrahydro-2H-pyran ring may enhance the molecule’s solubility and facilitate easier crossing of cellular membranes, thus improving its bioavailability .
Result of Action
The molecular and cellular effects of N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine’s action are broad and impactful. It’s being investigated for its potential uses in managing aging-related conditions and enhancing chemotherapy efficacy . Moreover, it’s also being explored for its use in neuroprotective treatments .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine.
Biochemische Analyse
Biochemical Properties
N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine is a highly mobile synthetic cytokinin . It’s being investigated for its antiviral and anticancer properties . Its unique structure may interfere with DNA and RNA processes, making it a candidate for targeting viral replication mechanisms or cancer cell proliferation
Cellular Effects
The cellular effects of N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine are broad and impactful. Researchers are exploring its use in neuroprotective treatments, given adenine derivatives’ potential role in cellular metabolism and protection against neurodegenerative diseases .
Molecular Mechanism
It is known that the tetrahydro-2H-pyran ring may enhance the molecule’s solubility and facilitate easier crossing of cellular membranes, thus improving its bioavailability
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
SD 8339 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Modifikation von Purinderivaten beinhalten. Die Synthese umfasst typischerweise die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt mit einem Purinderivat.
Benzylierung: Das Purinderivat wird einer Benzylierung unterzogen, um die Benzylaminogruppe einzuführen.
Tetrahydropyranyl-Schutz: Das benzylierte Purin wird dann mit einer Tetrahydropyranylgruppe geschützt, um die endgültige Verbindung, SD 8339, zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von SD 8339 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung von Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl, um die Ausbeute und Reinheit zu maximieren. Das Endprodukt wird durch Techniken wie Kristallisation oder Chromatographie gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
SD 8339 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in SD 8339 vorhandenen funktionellen Gruppen modifizieren.
Substitution: Die Benzylamino- und Tetrahydropyranylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Purinderivaten führen, während Substitutionsreaktionen eine Vielzahl von substituierten Purinen erzeugen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Benzylaminopurin (BAP): Ein weiteres synthetisches Cytokinin, das die Zellteilung und das Wachstum in Pflanzen fördert.
Kinetin: Ein natürlich vorkommendes Cytokinin, das auch die Zellteilung fördert und die Seneszenz verzögert.
N6-Isopentenyladenin: Ein Cytokinin, das die Sprossbildung induziert und die Alterung von Pflanzengewebe verzögert
Einzigartigkeit von SD 8339
SD 8339 ist einzigartig in seiner Fähigkeit, männliche Blüten in zwittrige Blüten umzuwandeln, eine Eigenschaft, die bei anderen Cytokininen nicht häufig beobachtet wird. Darüber hinaus wurde gezeigt, dass es im Vergleich zu anderen Cytokininen wie 6-Benzylaminopurin und Kinetin kräftigere Wachstumsreaktionen fördert .
Eigenschaften
IUPAC Name |
N-benzyl-9-(oxan-2-yl)purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-2-6-13(7-3-1)10-18-16-15-17(20-11-19-16)22(12-21-15)14-8-4-5-9-23-14/h1-3,6-7,11-12,14H,4-5,8-10H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFWRMVFWIJXHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8038801 | |
| Record name | N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8038801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2312-73-4 | |
| Record name | N-(Phenylmethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2312-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acell | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002312734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8038801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzyl-9-(2-tetrahydropyranyl)adenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N6-BENZYL-9-(2-TETRAHYDROPYRANYL)ADENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23NQ6S177V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



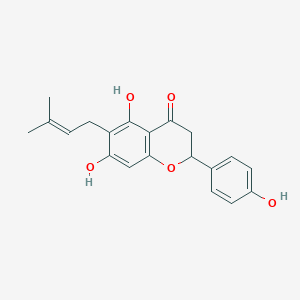
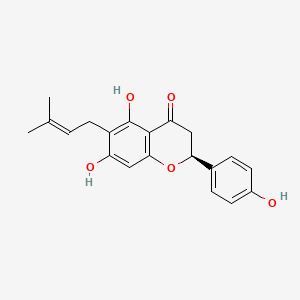
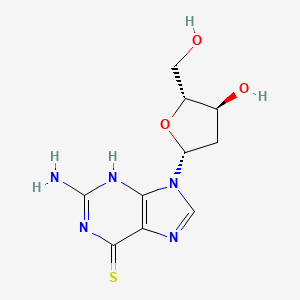
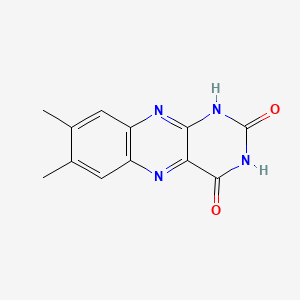

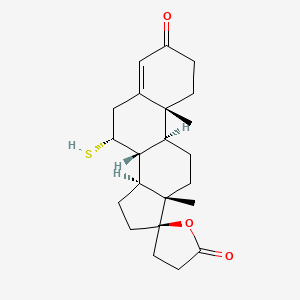
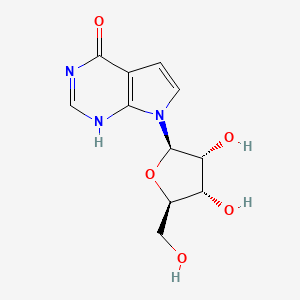
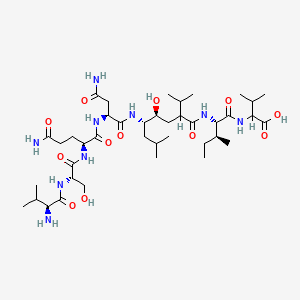



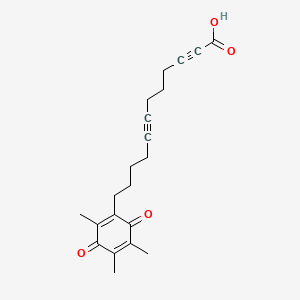
![N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide](/img/structure/B1664714.png)
